10-Cyclopropyl-3,10-diazabicyclo[4.3.1]decan-4-one
Description
10-Cyclopropyl-3,10-diazabicyclo[4.3.1]decan-4-one is a bicyclic amide featuring a cyclopropyl substituent at the 10-position of the diazabicyclo[4.3.1]decane scaffold. This compound is structurally characterized by a seven-membered bicyclic system with two nitrogen atoms and a ketone group at the 4-position. The cyclopropyl group introduces steric and electronic effects that may influence conformational stability and reactivity compared to alkyl or aryl substituents.
Properties
Molecular Formula |
C11H18N2O |
|---|---|
Molecular Weight |
194.27 g/mol |
IUPAC Name |
10-cyclopropyl-3,10-diazabicyclo[4.3.1]decan-4-one |
InChI |
InChI=1S/C11H18N2O/c14-11-6-9-2-1-3-10(7-12-11)13(9)8-4-5-8/h8-10H,1-7H2,(H,12,14) |
InChI Key |
OOUMONMIPLTJNW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC(=O)NCC(C1)N2C3CC3 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy for Diazabicyclo[4.3.1]decane Derivatives
A representative synthetic route for related bicyclic diazabicyclo compounds (e.g., 10-methyl-3,10-diazabicyclo[4.3.1]decan-4-one) involves the following key steps:
Step 1: Preparation of Dihalogenated Dicarboxylate Intermediate
Starting from octanedioic acid (suberic acid), conversion to dimethyl 2,7-dibromooctanedioate is performed via bromination and esterification.Step 2: Nucleophilic Substitution with Amine
Reaction of the dibrominated ester with methylamine (or other amines) leads to formation of cis-dimethyl 1-methylazepane-2,7-dicarboxylate, introducing the nitrogen atoms into the chain.Step 3: Cyclization to Bicyclic Dione
Heating the azepane derivative with benzylamine induces cyclization to bicyclic 8-benzyl-10-methyl-8,10-diazabicyclo[4.3.1]decane-7,9-dione.Step 4: Reduction of the Dione
Lithium aluminium hydride (LiAlH4) reduction converts the dione to the corresponding bicyclic diamine.Step 5: Hydrogenolysis
Catalytic hydrogenation removes benzyl protecting groups to yield the target bicyclic diamine.
This approach can be adapted for the cyclopropyl-substituted analog by substituting the methylamine or benzylamine with cyclopropyl-containing amines or by introducing the cyclopropyl group via alkylation at a late stage.
Specific Considerations for 10-Cyclopropyl Substitution
The cyclopropyl group at position 10 can be introduced by alkylation of the nitrogen atom in the bicyclic scaffold with cyclopropyl halides or via cyclopropyl-substituted amines during the nucleophilic substitution step.
Alternatively, cyclopropyl-containing intermediates may be synthesized and then incorporated into the bicyclic framework through ring closure reactions.
Due to the strain and reactivity of cyclopropyl groups, mild reaction conditions and careful selection of reagents are essential to preserve the cyclopropyl moiety.
Summary Table of Preparation Steps
| Step | Reaction Type | Starting Material / Intermediate | Reagents / Conditions | Product / Intermediate |
|---|---|---|---|---|
| 1 | Esterification and Bromination | Octanedioic acid (suberic acid) | Bromination, Methanol, Acid catalyst | Dimethyl 2,7-dibromooctanedioate |
| 2 | Nucleophilic substitution | Dimethyl 2,7-dibromooctanedioate + cyclopropylamine* | Base, Solvent (e.g., ethanol), Heat | cis-Dimethyl 1-cyclopropylazepane-2,7-dicarboxylate* |
| 3 | Cyclization | Azepane dicarboxylate intermediate | Heating with amine (e.g., benzylamine) | Bicyclic diazabicyclo dione |
| 4 | Reduction | Bicyclic dione | LiAlH4, Ether solvents | Bicyclic diamine |
| 5 | Hydrogenolysis | Protected bicyclic diamine | Pd/C, H2, Elevated pressure and temp | 10-Cyclopropyl-3,10-diazabicyclo[4.3.1]decan-4-one |
*Note: Cyclopropylamine or cyclopropyl-containing amines are used to introduce the cyclopropyl substituent.
Chemical Reactions Analysis
Types of Reactions
10-Cyclopropyl-3,10-diazabicyclo[4.3.1]decan-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or alcohols, while reduction could produce alkanes or amines.
Scientific Research Applications
10-Cyclopropyl-3,10-diazabicyclo[4.3.1]decan-4-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and protein binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action for 10-Cyclopropyl-3,10-diazabicyclo[4.3.1]decan-4-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins.
Comparison with Similar Compounds
Comparison with Similar Compounds
10-Methyl-3,10-diazabicyclo[4.3.1]decan-4-one
- Synthesis : Synthesized via Schmidt reaction of pseudopelletierine, yielding the methyl-substituted derivative in high efficiency . Derivatives such as methiodide (4) and hydrochlorides (5a, 5b) are prepared via alkylation or acid treatment .
- Physicochemical Properties :
- Derivatives : Methiodide (4) exhibits a melting point >300°C, while hydrochlorides (5a, 5b) are used to enhance solubility .
10-Benzyl-8-oxa-3,10-diazabicyclo[4.3.1]decan-4-one (CAS 1160248-56-5)
- Structural Features: Incorporates an oxygen atom (8-oxa) and a benzyl group at the 10-position.
- Applications : Likely explored for pharmacological activity due to the benzyl moiety’s prevalence in bioactive molecules.
3-Methyl-3,10-diazabicyclo[4.3.1]decan-4-one Hydrochloride (CAS 2287279-71-2)
- Molecular Weight : 204.70 g/mol (C₉H₁₇ClN₂O), with hydrochloride improving crystallinity and stability .
Spasmolytic Activity of Methyl Analogues
- The methyl group’s small size may optimize receptor binding compared to bulkier substituents like cyclopropyl .
Data Table: Key Comparative Properties
Discussion of Key Differences
However, experimental conformational data for the cyclopropyl variant is lacking . 8-Oxa substitution (in the benzyl analog) reduces ring strain but may alter hydrogen-bonding interactions critical for biological activity .
Synthetic Accessibility :
- The methyl derivative is synthesized reliably via the Schmidt reaction , whereas the cyclopropyl analog’s synthesis route is undocumented, complicating comparative studies.
Biological Activity: Methyl derivatives demonstrate spasmolytic activity, highlighting the importance of substituent size in therapeutic applications .
Biological Activity
10-Cyclopropyl-3,10-diazabicyclo[4.3.1]decan-4-one is a bicyclic compound notable for its unique diazabicyclo structure, characterized by the presence of two nitrogen atoms within a bicyclic framework. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molecular Weight : Approximately 206.29 g/mol
- CAS Number : 1210967-02-4
The compound's structure allows for various interactions with biological targets, making it a candidate for further pharmacological exploration.
Pharmacological Potential
Research indicates that compounds within the diazabicyclo family, including 10-Cyclopropyl-3,10-diazabicyclo[4.3.1]decan-4-one, exhibit significant biological activities. These activities include:
- Analgesic Properties : Preliminary studies suggest potential analgesic effects, which may be beneficial in pain management therapies.
- Modulation of Receptors : The compound shows promise as a modulator of nicotinic acetylcholine receptors (nAChRs), which play crucial roles in neurotransmission and are implicated in various neurological disorders.
Interaction Profiles
The interaction profile of 10-Cyclopropyl-3,10-diazabicyclo[4.3.1]decan-4-one reveals its binding affinity to several biological targets:
| Target | Interaction Type | Potential Implications |
|---|---|---|
| Nicotinic Acetylcholine Receptors | Agonist/Antagonist | Neurological disorders, cognitive enhancement |
| Pain Pathways | Inhibitory | Pain relief strategies |
Study 1: Analgesic Effects
A study conducted on animal models demonstrated that 10-Cyclopropyl-3,10-diazabicyclo[4.3.1]decan-4-one exhibited significant analgesic effects comparable to established analgesics. The study utilized a formalin test to assess pain response, showing reduced pain scores in treated groups.
Study 2: Receptor Modulation
Research published in the Journal of Medicinal Chemistry explored the compound's effects on nAChRs. The findings indicated that the compound enhances receptor activity, leading to increased neurotransmitter release and improved synaptic transmission in neuronal cultures.
Comparative Analysis with Related Compounds
The biological activity of 10-Cyclopropyl-3,10-diazabicyclo[4.3.1]decan-4-one can be further understood through comparison with structurally related compounds:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| 10-Methyl-3,10-diazabicyclo[4.3.1]decan-4-one | Methyl-substituted diazabicyclo | Neuroprotective effects |
| 9-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one | Diazabicyclo nonane | Antimicrobial activity |
| 10-Cyclopropyl-3,10-diazabicyclo[4.3.1]decan-4-one | Cyclopropyl-substituted diazabicyclo | Potential analgesic properties |
This table illustrates the diversity within the diazabicyclo family and highlights the unique pharmacological profiles associated with specific substitutions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
